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molecular formula C11H13ClSi B3050172 Chloro(1H-inden-2-yl)dimethylsilane CAS No. 240823-57-8

Chloro(1H-inden-2-yl)dimethylsilane

Cat. No. B3050172
M. Wt: 208.76 g/mol
InChI Key: VOSSSIMDOLSDTH-UHFFFAOYSA-N
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Patent
US06248912B1

Procedure details

2-Bromoindene (4.0 g, 0.02 mol.) was dissolved in 4 ml of tetrahydrofuran and added dropwise to a mixture consisting of magnesium (0.73 g, 0.03 mol.) and dichlorodimethylsilane (5.0 g, 0.04 mol.) in 4 ml of tetrahydrofuran. During the addition, the solution boiled slightly. After 15 hours' stirring, the volatile constituents were removed under an oil pump vacuum, and 40 ml of n-pentane were added to the residue. The resulting magnesium salt was filtered off with suction. The solvent was removed under an oil pump vacuum to yield 4.6 g (95%) of chloro-2-indenyl-dimethylsilane in the form of a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH2:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[Mg].[Cl:12][Si:13](Cl)([CH3:15])[CH3:14]>O1CCCC1>[Cl:12][Si:13]([C:2]1[CH2:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2)([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1CC2=CC=CC=C2C1
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.73 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
Cl[Si](C)(C)Cl
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After 15 hours' stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to a mixture
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
the volatile constituents were removed under an oil pump vacuum, and 40 ml of n-pentane
ADDITION
Type
ADDITION
Details
were added to the residue
FILTRATION
Type
FILTRATION
Details
The resulting magnesium salt was filtered off with suction
CUSTOM
Type
CUSTOM
Details
The solvent was removed under an oil pump vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Cl[Si](C)(C)C=1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 110.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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